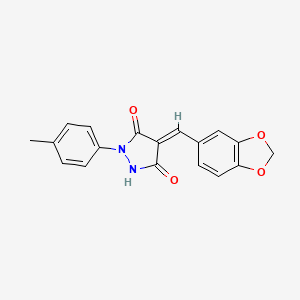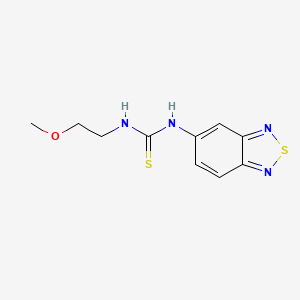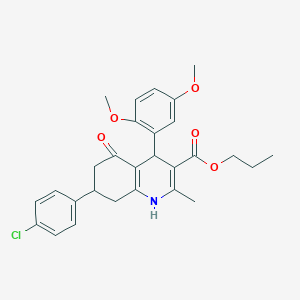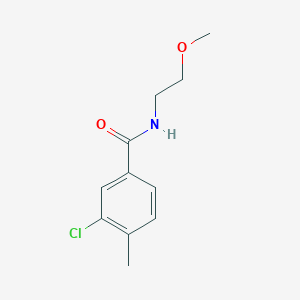
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. PDP is a pyrazolidinedione derivative that exhibits unique properties, making it an attractive candidate for further investigation.
作用機序
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione reduces the production of prostaglandins, resulting in its anti-inflammatory, analgesic, and antipyretic effects. 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to reduce inflammation, pain, and fever. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In plants, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to enhance plant growth and increase crop yield. Additionally, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been investigated for its potential use in the development of new materials with unique properties.
実験室実験の利点と制限
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has several advantages as a research compound. It is relatively easy to synthesize and has a high yield. Additionally, it exhibits unique properties that make it an attractive candidate for further investigation. However, there are also limitations to its use in lab experiments. 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione research. In medicine, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione could be further investigated for its potential use as an anti-inflammatory, analgesic, and antipyretic agent. Additionally, its potential use as an anti-tumor agent could be explored further. In agriculture, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione could be tested for its ability to enhance plant growth and increase crop yield under different environmental conditions. Finally, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione could be investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Conclusion:
In conclusion, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that exhibits unique properties and has potential applications in various scientific fields such as medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation into 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione could lead to significant advancements in these fields.
合成法
The synthesis of 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione involves the reaction between 4-methylphenylhydrazine and 4-(1,3-benzodioxol-5-yl)but-3-en-2-one in the presence of acetic acid and sodium acetate. The reaction proceeds through a condensation reaction, followed by the cyclization of the intermediate product to form 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. The yield of the synthesis is typically around 60%, and the purity of the compound can be improved through recrystallization.
科学的研究の応用
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been studied extensively for its potential applications in various scientific fields. In medicine, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as an anti-tumor agent due to its ability to induce apoptosis in cancer cells. In agriculture, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been tested for its ability to enhance plant growth and increase crop yield. Additionally, 4-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been studied for its potential use in material science for the development of new materials with unique properties.
特性
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11-2-5-13(6-3-11)20-18(22)14(17(21)19-20)8-12-4-7-15-16(9-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,21)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFGJUUMGYANSW-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-{5-[1-(trifluoromethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B4977383.png)

![N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea](/img/structure/B4977406.png)

![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4977410.png)

![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977438.png)
![3-(4-fluorobenzyl)-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B4977443.png)
![3-(4-methoxybenzyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977448.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4977451.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4977457.png)
![2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4977467.png)
![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)